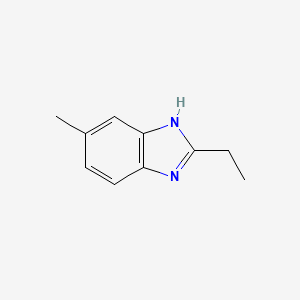

2-Ethyl-5-methylbenzimidazole

Übersicht

Beschreibung

2-Ethyl-5-methylbenzimidazole is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

2-Ethyl-5-methylbenzimidazole, also known as 2-ethyl-6-methyl-1H-benzimidazole, is a derivative of the benzimidazole class of compounds . Benzimidazoles are known to have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects . The primary targets of benzimidazole compounds are often enzymes or proteins involved in these biological processes . For instance, benzimidazoles have been found to interact with tubulin, a key protein involved in cell division .

Mode of Action

The mode of action of this compound is likely similar to other benzimidazole compounds. Benzimidazoles are known to interfere with the function of their target proteins, leading to changes in cellular processes . For example, benzimidazoles can bind to tubulin, inhibiting its polymerization and thus disrupting cell division . This interaction is thought to underlie the antiparasitic and anticancer effects of some benzimidazole compounds .

Biochemical Pathways

For instance, benzimidazoles are known to disrupt microtubule formation by binding to tubulin . This can affect a variety of cellular processes, including cell division and intracellular transport .

Pharmacokinetics

Benzimidazoles as a class are known for their good bioavailability and stability . These properties contribute to their effectiveness as therapeutic agents .

Result of Action

The result of this compound’s action would depend on its specific targets and mode of action. If it acts similarly to other benzimidazoles, it could potentially disrupt cell division in target organisms or cells, leading to their death . This could underlie potential antimicrobial, antiparasitic, or anticancer effects .

Action Environment

The action of this compound, like other benzimidazoles, can be influenced by environmental factors. For instance, benzimidazoles have been found to act as corrosion inhibitors, protecting metals from damage in corrosive environments . This suggests that the compound’s action, efficacy, and stability could vary depending on the specific environmental conditions .

Biochemische Analyse

Biochemical Properties

2-Ethyl-5-methylbenzimidazole plays a crucial role in several biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by disrupting the microtubule network, leading to cell cycle arrest at the G2-M phase . Additionally, it affects gene expression by altering the transcriptional activity of certain genes involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts the microtubule assembly and leads to cell cycle arrest . The compound also binds to DNA, interfering with the replication process and inducing DNA damage. These interactions result in the activation of stress response pathways and ultimately lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause sustained inhibition of cell proliferation and induction of apoptosis in various cell lines . These effects are consistent across both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model used, but it is generally observed that doses above a certain level lead to significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments. This localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Eigenschaften

IUPAC Name |

2-ethyl-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-10-11-8-5-4-7(2)6-9(8)12-10/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWSZURISQHRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184495 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30411-81-5 | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030411815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-5-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYL-5-METHYLBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25H6FK48QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

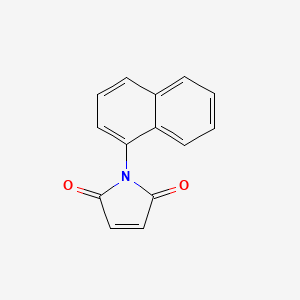

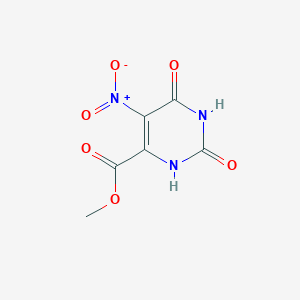

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

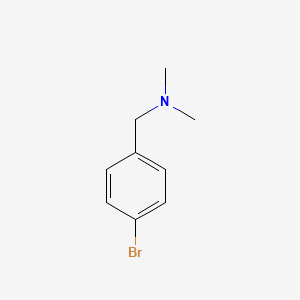

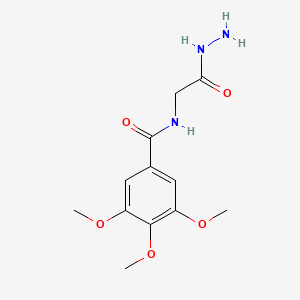

Feasible Synthetic Routes

Q1: What is the primary biological effect of 2-ethyl-5-methylbenzimidazole?

A1: this compound (EMB) demonstrates significant inhibitory effects on various biological processes. Notably, it effectively inhibits heme synthesis in chicken erythrocytes. [, ] This inhibition is attributed to EMB's interference with the incorporation of N15 from N15-glycine into heme during in vitro studies. [, ] Furthermore, EMB exhibits inhibitory activity against influenza A and B virus multiplication. [] This antiviral effect is thought to stem from EMB's potential disruption of nucleic acid biosynthesis, which plays a fundamental role in viral replication. []

Q2: How does the structure of this compound influence its inhibitory activity?

A2: Research reveals a strong structure-activity relationship for this compound and its derivatives. Studies comparing EMB with other benzimidazole derivatives, such as 2,5-dimethylbenzimidazole and benzimidazole itself, consistently show that EMB exhibits superior inhibitory effects on both heme synthesis [] and influenza virus multiplication. [] This suggests that the specific alkyl substitutions on the benzimidazole core, particularly the ethyl group at position 2 and methyl group at position 5, are crucial for its potent biological activity.

Q3: Does this compound affect embryonic development?

A3: Yes, EMB has been shown to be significantly lethal to developing chick embryos. [, ] This lethal effect is dose-dependent and primarily affects the initial stages of embryonic differentiation, leading to various malformations. [] While the exact metabolic pathways disrupted by EMB are not fully elucidated, research suggests that EMB might interfere with nucleic acid and/or nucleoprotein processes, which are essential for embryonic development. []

Q4: Does this compound impact sperm motility and fertilization?

A4: Interestingly, EMB demonstrates a reversible inhibitory effect on chicken sperm motility. [, ] While EMB can completely inhibit motility at specific concentrations, this effect can be reversed by removing the compound through washing. [] Importantly, the inhibition of motility does not negatively impact fructolysis (the breakdown of fructose for energy) or fertilizing capacity. [] In fact, EMB can even prolong the fertilizing capacity of chicken sperm, enabling storage for up to three days with retained fertility. [, ] This suggests that EMB's impact on sperm motility might involve metabolic pathways distinct from those involved in energy production or fertilization.

Q5: Beyond its antiviral and developmental effects, does this compound influence tumor development?

A5: Research indicates that EMB might play a role in inhibiting tumor formation, specifically in the liver. [] Studies show that feeding EMB concurrently with the carcinogen 3'-methyl-4-dimethylaminoazobenzene can entirely prevent liver tumor induction in animal models. [] This protective effect is observed even at low EMB concentrations (0.1% in the diet). [] The mechanism behind EMB's anti-tumor activity is not fully understood, but it might be linked to its ability to prevent the decrease in liver riboflavin caused by the carcinogen. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)